molecular formula C8H8ClNO3 B13672753 Ethyl 2-chloro-5-hydroxynicotinate

Ethyl 2-chloro-5-hydroxynicotinate

Cat. No.: B13672753
M. Wt: 201.61 g/mol
InChI Key: FHBPIQXPHXOJIW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a chlorine atom at the 2-position, and a hydroxyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of ethyl nicotinate followed by hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5-hydroxynicotinate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, chlorine atom, and hydroxyl group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3

InChI Key

FHBPIQXPHXOJIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)O)Cl

Origin of Product

United States

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